6-Nitro-2-propyl-imidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-propyl-imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a propyl group at the 2nd position of the imidazo[1,2-A]pyridine ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-propyl-imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction conditions often include the use of a catalyst such as iodine and solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitro-2-propyl-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Catalysts like Lewis acids, solvents like dichloromethane (DCM).
Major Products Formed:
Reduction: 6-Amino-2-propyl-imidazo[1,2-A]pyridine.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activities.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-propyl-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Nitro-2-propyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways like the NF-kappaB pathway, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
6-Nitro-2-propyl-imidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives:
Similar Compounds: Imidazo[1,2-A]pyridine, 2-Propyl-imidazo[1,2-A]pyridine, 6-Nitro-imidazo[1,2-A]pyridine.
Eigenschaften
Molekularformel |
C10H11N3O2 |
---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-nitro-2-propylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-8-6-12-7-9(13(14)15)4-5-10(12)11-8/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
GXOIIKQQOYTUFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.